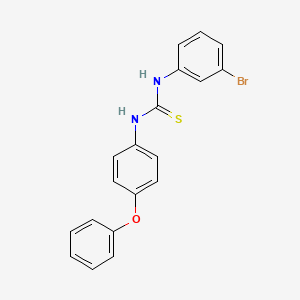

![molecular formula C15H19N7O2 B10867483 4,6-Bis(dimethylamino)-N'~2~-[(4-hydroxyphenyl)methylene]-1,3,5-triazine-2-carbohydrazide](/img/structure/B10867483.png)

4,6-Bis(dimethylamino)-N'~2~-[(4-hydroxyphenyl)methylene]-1,3,5-triazine-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It appears as silver-white or light gray-green crystals, with a melting point around 172°C and decomposition occurring at temperatures above 360°C .

- The compound is practically insoluble in water, slightly soluble in ethanol and ether, but soluble in hot benzene .

4,6-Bis(dimethylamino)-N’~2~-[(4-hydroxyphenyl)methylene]-1,3,5-triazine-2-carbohydrazide: , is a chemical compound with the molecular formula .

Preparation Methods

- The reaction proceeds as follows:

4-Hydroxyacetophenone + (CH₃)₂NH → Michler's Ketone - Industrial production methods typically involve scaled-up versions of this synthetic route .

Michler’s Ketone: can be synthesized through the reaction of ) with in the presence of anhydrous or as catalysts.

Chemical Reactions Analysis

- Common reagents include oxidizing agents (e.g., hydrogen peroxide ), reducing agents (e.g., sodium borohydride ), and nucleophiles (e.g., amines ).

- Major products depend on the specific reaction conditions and substituents involved.

Michler’s Ketone: undergoes various reactions, including:

Scientific Research Applications

Michler’s Ketone: finds applications in various fields:

Mechanism of Action

- It absorbs UV light and generates reactive species, which can initiate polymerization reactions or interact with biomolecules.

- The exact molecular targets and pathways involved may vary based on the specific application.

Michler’s Ketone: exerts its effects primarily through its photochemical properties.

Comparison with Similar Compounds

- Similar compounds include:

4,4’-Bis(dimethylamino)benzophenone: or ).

4,4’-Bis(dimethylamino)benzhydrol: , which lacks the carbonyl group.

4,4’-Bis(dimethylamino)benzoin: , another related compound.

Michler’s Ketone: is unique due to its combination of aromatic rings, amino groups, and carbonyl functionality.

Remember that safety precautions are essential when handling Michler’s Ketone , as it is toxic and potentially carcinogenic. Proper protective equipment and storage conditions are crucial

Properties

Molecular Formula |

C15H19N7O2 |

|---|---|

Molecular Weight |

329.36 g/mol |

IUPAC Name |

4,6-bis(dimethylamino)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1,3,5-triazine-2-carboxamide |

InChI |

InChI=1S/C15H19N7O2/c1-21(2)14-17-12(18-15(19-14)22(3)4)13(24)20-16-9-10-5-7-11(23)8-6-10/h5-9,23H,1-4H3,(H,20,24)/b16-9+ |

InChI Key |

VZORTCMXIRKTGJ-CXUHLZMHSA-N |

Isomeric SMILES |

CN(C)C1=NC(=NC(=N1)C(=O)N/N=C/C2=CC=C(C=C2)O)N(C)C |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)C(=O)NN=CC2=CC=C(C=C2)O)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}-2,4-dimethylpiperidine](/img/structure/B10867405.png)

![1-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B10867410.png)

![(5E)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10867420.png)

![3-(furan-2-yl)-6-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10867428.png)

![2-Chloro-N-[(1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]propanamide](/img/structure/B10867440.png)

![2-(propan-2-ylsulfanyl)-3-(prop-2-en-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10867443.png)

![Ethyl 4-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)amino]benzoate](/img/structure/B10867446.png)

![N-benzyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10867447.png)

![phenyl (3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate](/img/structure/B10867452.png)

![N-[5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B10867458.png)

![8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10867463.png)

![6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl pyridine-4-carboxylate](/img/structure/B10867476.png)